Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate
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Overview
Description
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 4-chlorobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with prop-2-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-chlorobenzenesulfonyl chloride+prop-2-en-1-ol→Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the prop-2-en-1-yl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 4-fluorobenzene-1-sulfonate
- Prop-2-en-1-yl 4-bromobenzene-1-sulfonate
- Prop-2-en-1-yl 4-iodobenzene-1-sulfonate
Uniqueness
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
6165-74-8 |
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Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
prop-2-enyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-7-13-14(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
InChI Key |
MKXYHHWJCKTBNE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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